(1-Bromonaphthalen-2-yl)methanol

概要

説明

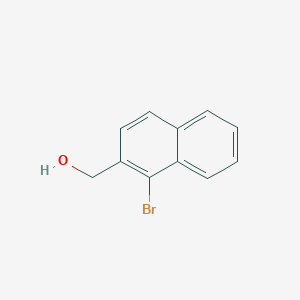

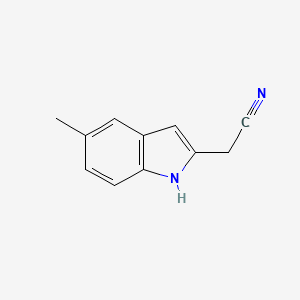

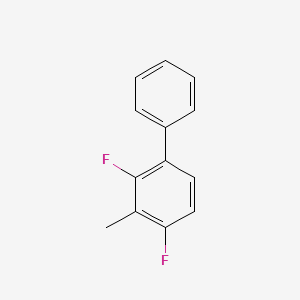

“(1-Bromonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H9BrO and a molecular weight of 237.09300 . It is also known by its CAS Number 76635-70-6 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass is 235.98400 .科学的研究の応用

Nanosecond Time-Resolved Resonance Raman Investigation

1-Bromonaphthalen-2-yl)methanol has been studied in the context of nanosecond time-resolved resonance Raman spectroscopy. This research, focusing on the T1→Tn transition of 2-bromonaphthalene in methanol solvent, provides insights into structural changes in vibrational coordinates during the transition. This study is significant for understanding the photochemistry of bromonaphthalenes (Shoute, Pan, & Phillips, 1998).

Synthesis and Antimicrobial Evaluation

The compound has been utilized in the synthesis of specific chemical structures with potential antimicrobial activities. This involves complex chemical reactions and evaluations of the synthesized compounds for their efficacy against microbes, indicating its potential in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).

Anticancer and Chemopreventive Agent Development

Research has been conducted on derivatives of (1-Bromonaphthalen-2-yl)methanol for their potential as anticancer and cancer-chemopreventive agents. This includes synthesizing and evaluating compounds for activities like induction of quinone reductase 1 and inhibition of nitric oxide production, indicating its relevance in cancer research and treatment (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Sensor Development for Cysteine Detection

The use of 2-bromonaphthalene derivatives, closely related to this compound, in developing colorimetric sensors for Cysteine detection demonstrates its application in analytical chemistry. This sensor can detect Cysteine in various solutions, including water and bovine serum albumin, showcasing its utility in biological and chemical analysis (Shang, Yu, Wei, Li, Feng, & Xu, 2016).

Insights into Lipid Dynamics in Methanol

Studies have been conducted to understand the impact of methanol on lipid dynamics, which is relevant when (1-Bromonaphthalnalen-2-yl)methanol is used in a methanol solvent. This research has implications for the study of biological membranes and protein-lipid interactions, enhancing our understanding of how solvents like methanol can influence crucial biological processes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

作用機序

Target of Action

The primary target of (1-Bromonaphthalen-2-yl)methanol is the enzyme quinone reductase 1 (QR1) . QR1 is an enzyme involved in the detoxification of certain carcinogens and environmental toxins, making it a key player in cellular defense mechanisms .

Mode of Action

This compound interacts with its target, QR1, leading to the induction of the enzyme . This interaction results in an increase in the enzyme’s activity, which can enhance the cell’s ability to detoxify potential carcinogens .

Biochemical Pathways

The compound’s interaction with QR1 affects the biochemical pathways related to detoxification. By inducing QR1, this compound enhances the cell’s ability to convert potential toxins into less harmful substances . This can have downstream effects on cellular health and function, potentially reducing the risk of certain diseases.

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific metabolic pathways present in the body .

Result of Action

The induction of QR1 by this compound can lead to enhanced detoxification within the cell . This could potentially result in a decreased risk of certain diseases, including cancer, by reducing the cell’s exposure to harmful substances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other substances that may interact with the compound or its target, the pH of the environment, and the temperature

特性

IUPAC Name |

(1-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOMZHKVMHEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518763 | |

| Record name | (1-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76635-70-6 | |

| Record name | (1-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)

![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)

![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)